N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVPGILTRBBBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Typically, the synthesis begins with commercially available starting materials. The dihydroisoquinoline moiety can be synthesized via Pomeranz-Fritsch reaction, while the furan ring can be constructed through a Diels-Alder reaction.
Condensation and Coupling: : Subsequent steps involve coupling the furan ring with the dihydroisoquinoline derivative using a reductive amination reaction. The oxalamide functionality is then introduced via a reaction with oxalyl chloride, followed by amine coupling.
Purification: : The final product is purified using standard chromatographic techniques such as HPLC or recrystallization.
Industrial Production Methods
Scaling up for industrial production generally involves optimizing each step for higher yield and purity. Continuous flow synthesis and automated reaction monitoring systems are often employed to ensure consistent quality. The reaction parameters, such as temperature, solvent, and reaction time, are finely tuned to achieve the best possible outcome.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: : The dihydroisoquinoline ring can be reduced under mild conditions to afford more saturated analogs.
Substitution: : Electrophilic and nucleophilic substitutions can occur, especially on the tolyl ring, introducing different functional groups that modify its properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: : Reagents such as alkyl halides and acyl chlorides under basic conditions facilitate substitution reactions.
Major Products Formed
Oxidized derivatives of the furan ring.
Reduced analogs of the dihydroisoquinoline.
Substituted analogs with varied functional groups on the tolyl ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound is used as a building block for more complex molecules. Its diverse reactivity allows for the synthesis of a wide range of derivatives with potential utility in various chemical contexts.
Biology
The compound has shown promise in preliminary biological studies, particularly as a scaffold for the development of new pharmaceutical agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.
Medicine
Research is ongoing into its potential as an anti-cancer agent, given its ability to modulate biological pathways involved in cell proliferation and apoptosis. Additionally, it is being studied for its potential neuroprotective effects, which could be useful in treating neurodegenerative diseases.
Industry
In industrial chemistry, this compound could serve as an intermediate in the production of specialty chemicals and materials, offering routes to novel polymers and advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. The dihydroisoquinoline ring can bind to certain receptors, while the furan moiety may engage in pi-stacking interactions with aromatic amino acids in proteins. The oxalamide linkage provides a stable anchor, ensuring that the compound maintains its conformation while interacting with its target.
Comparison with Similar Compounds
Key Findings :
- The methoxybenzyl and pyridinyl groups in S336 and S5456 enhance umami receptor (hTAS1R1/hTAS1R3) activation, whereas the dihydroisoquinoline and furan groups in the target compound may redirect activity toward other biological targets .
- Metabolic safety: S336 and related analogs exhibit high margins of safety (NOEL = 100 mg/kg bw/day), but substituents like 2,3-dimethoxybenzyl in S5456 increase CYP3A4 inhibition risk .
Dihydroisoquinoline-Containing Analogs
Key Findings :
- The p-tolyl group, present in both the target compound and N-hydroxypropenamide derivatives, is associated with improved pharmacokinetic profiles due to lipophilicity modulation .
- VM-8’s biphenyl and nitrate groups suggest anti-inflammatory activity, contrasting with the furan-oxalamide combination, which may prioritize receptor-binding specificity .
Structural Analogues with Heterocyclic Motifs
Heterocyclic substituents (furan, pyridine, pyrimidine) influence bioactivity:
Key Findings :
- Pyridine and sulfamoyl groups in isoindolinone derivatives correlate with antiviral activity, whereas the target compound’s furan may enhance metabolic stability or solubility .
- The dihydroisoquinoline-pyrrolidine combination in MERS-CoV inhibitors highlights the scaffold’s versatility in targeting viral proteases .
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant data and findings from various studies.
Structural Overview
The compound features a dihydroisoquinoline moiety linked to a furan ring and a p-tolyl group via an oxalamide linkage. Its molecular formula is , with a molecular weight of approximately 434.45 g/mol. The structural complexity contributes to its diverse chemical reactivity and potential biological interactions.
Molecular Structure
| Component | Structure |
|---|---|
| Dihydroisoquinoline | Dihydroisoquinoline |
| Furan | Furan |
| p-Tolyl | p-Tolyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydroisoquinoline Core : Utilizing appropriate precursors to construct the dihydroisoquinoline framework.
- Coupling with Furan : Employing coupling agents to facilitate the reaction between the dihydroisoquinoline and furan derivatives.
- Oxalamide Linkage Formation : Reacting the resulting intermediate with p-tolyl amine to create the oxalamide bond.
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The presence of aromatic rings allows for potential electron donation, contributing to antioxidant properties.
- Enzyme Inhibition : Similar oxalamides have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production.
Case Studies
-
Tyrosinase Inhibition : A study on furan derivatives demonstrated that certain modifications significantly enhance tyrosinase inhibitory activity. For instance, compounds with hydroxyl substitutions exhibited IC50 values lower than standard inhibitors like kojic acid, suggesting that structural features play a critical role in activity .
Compound IC50 (µM) Type of Inhibition Compound 8 0.0433 Mixed-type Kojic Acid 19.97 Standard - Neuroprotective Effects : Research on related dihydroisoquinoline derivatives has indicated neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The dihydroisoquinoline moiety may interact with neurotransmitter receptors or enzymes, influencing their activity.
- Hydrogen Bonding and π-π Interactions : The furan ring can participate in hydrogen bonding or π-π stacking interactions, enhancing binding affinity to target proteins.
Q & A
Q. What are the key structural features of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, and how do they influence its reactivity?
Q. What experimental methods are recommended for synthesizing this compound, and how can yield be optimized?
Q. What mechanisms underlie the compound’s potential biological activity, and how can target interactions be modeled computationally?
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Discrepancies in hydrolysis rates (e.g., faster degradation at pH < 3 vs. pH 7) may arise from protonation of the isoquinoline nitrogen.
- Experimental Approach :
- Conduct pH-rate profiling (1–12 range) with HPLC monitoring.
- Compare activation energies (Arrhenius plots) to identify dominant degradation pathways.
- Mitigation : Stabilize via lyophilization or formulation in buffered solvents (pH 6–7) .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Continuous Flow Chemistry : Reduces reaction time (e.g., from 24h to 2h) and improves reproducibility.
- Catalyst Recycling : Immobilize coupling agents (e.g., EDC on silica) for reuse.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the oxalamide moiety .
Q. What analytical techniques are suitable for detecting degradation products?
- LC-MS/MS : Identify hydrolyzed fragments (e.g., free p-toluidine).
- X-ray Crystallography : Resolve structural changes in degraded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
